6-Hydroxy-4-(trifluoromethyl)nicotinic acid properties
6-Hydroxy-4-(trifluoromethyl)nicotinic acid properties
An In-depth Technical Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, plausible synthetic strategies, and key applications, grounding the discussion in established chemical principles and field-proven insights.
Core Molecular Identity and Physicochemical Properties
6-Hydroxy-4-(trifluoromethyl)nicotinic acid, registered under CAS Number 849020-87-7, is a substituted pyridine derivative.[1] The molecule incorporates three key functional groups that dictate its chemical behavior and utility: a pyridine ring, a carboxylic acid, and a trifluoromethyl (CF₃) group. The electron-withdrawing nature of the CF₃ group and the nitrogen atom in the pyridine ring significantly influences the acidity of the carboxylic acid and the overall electronic profile of the molecule.
The pyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid.[2] This tautomerism is a critical consideration in its reactivity and biological interactions.
Diagram 1: Chemical Structure of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid
A 2D representation of the core molecular structure.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 849020-87-7 | [1] |
| Molecular Formula | C₇H₄F₃NO₃ | [1][2][3] |
| Molecular Weight | 207.11 g/mol | [1][2][3] |
| Melting Point | 302-305°C (decomposes) | [3] |
| Appearance | White to off-white solid | [4] |
Synthesis Strategy: A Mechanistic Perspective
While specific, peer-reviewed synthetic procedures for 6-Hydroxy-4-(trifluoromethyl)nicotinic acid are not widely published, a logical and efficient pathway can be conceptualized based on established pyridine chemistry. A common strategy involves the construction of the substituted pyridine ring or the modification of a pre-existing, suitably functionalized precursor.
One plausible retrosynthetic approach begins with a readily available 6-hydroxynicotinic acid derivative.[5] The key challenge is the regioselective introduction of the trifluoromethyl group at the C4 position. Modern trifluoromethylation reactions, often employing copper catalysis with reagents like methyl chlorodifluoroacetate (MCDFA), provide a potential route.[5]
A Conceptual Experimental Protocol:
-
Halogenation (Pre-functionalization): The synthesis would likely commence with the regioselective iodination or bromination of a 6-alkoxy or 6-chloronicotinic acid ester at the 4-position. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.
-
Trifluoromethylation: The resulting 4-halo-6-substituted-nicotinate would then undergo a copper-mediated trifluoromethylation. This step is critical and requires careful optimization of the catalyst, ligand, solvent, and trifluoromethyl source to ensure high conversion and yield.[5]
-
Hydrolysis/Deprotection: The final step involves the hydrolysis of the ester group to the carboxylic acid and, if necessary, the deprotection of the 6-hydroxy group (e.g., cleavage of a chloro or alkoxy group) under acidic or basic conditions to yield the final product.
Diagram 2: Conceptual Synthesis Workflow
A generalized workflow for the synthesis of the target compound.
This multi-step process requires rigorous purification and characterization at each stage, leveraging techniques such as column chromatography, crystallization, and spectroscopic analysis.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of synthesized 6-Hydroxy-4-(trifluoromethyl)nicotinic acid, a suite of analytical techniques is indispensable. While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for the confident prediction of key spectroscopic features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Two distinct signals in the aromatic region are expected for the two protons on the pyridine ring. A broad singlet, which may exchange with D₂O, would correspond to the carboxylic acid proton, and another for the hydroxyl proton.
-
¹³C NMR: Signals would correspond to the seven carbon atoms, including the characteristic carbonyl carbon of the carboxylic acid, the CF₃ carbon (split into a quartet by fluorine coupling), and the carbons of the pyridine ring.
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, providing a clear and sensitive handle for detection and quantification.[6]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. Expected peaks include a broad O-H stretch (3200-2500 cm⁻¹) for the hydrogen-bonded carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (1350-1100 cm⁻¹).[7][8][9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the molecular weight of the compound (m/z 207.11), likely as the [M-H]⁻ ion at m/z 206 or the [M+H]⁺ ion at m/z 208.[7][10]
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a trifluoromethyl group and a nicotinic acid scaffold makes this molecule a highly valuable building block for the synthesis of novel therapeutic agents.
Key Application: WDR5 Inhibitors 6-Hydroxy-4-(trifluoromethyl)nicotinic acid is utilized in the preparation of N-aryl heteroarylcarboxamides and arylcarboxamides that act as inhibitors of the WDR5 protein-protein interaction.[3] WDR5 is a critical component of the MLL/SET1 histone methyltransferase complexes, which are frequently dysregulated in various cancers, including leukemia. By disrupting the interaction between WDR5 and its binding partners, these inhibitors represent a promising therapeutic strategy for oncology.
The Role of the Trifluoromethyl Group The CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates is a well-established strategy in medicinal chemistry to enhance key properties:[4][11]
-
Metabolic Stability: The strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism, often increasing the half-life of a drug.[4][12]
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4][12]
-
Binding Affinity: The strong dipole moment of the CF₃ group can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.
Diagram 3: Role as a Pharmaceutical Building Block
Illustrating the compound's journey from a chemical intermediate to a component of therapeutically relevant molecules.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 6-Hydroxy-4-(trifluoromethyl)nicotinic acid.
Hazard Identification: Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.[3][13]
-
H315: Causes skin irritation.[13]
-
H319: Causes serious eye irritation.[13]
-
H335: May cause respiratory irritation.[13]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[13][14]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][14]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][15]
Storage and Disposal:
-
Storage: Store in a cool, dry, and well-ventilated place.[13][16] Keep the container tightly closed to prevent moisture absorption.[13][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]
References
-
6-Hydroxy-4-trifluoromethylnicotinic acid | C7H4F3NO3 | CID 2782930. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.). Retrieved January 6, 2026, from [Link]
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. (2013, May 9). ACS Publications. Retrieved January 6, 2026, from [Link]
-
6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
6-HYDROXY-4-TRIFLUOROMETHYLNICOTINIC ACID. (n.d.). Gsrs. Retrieved January 6, 2026, from [Link]
-
6-Hydroxy-2-(trifluoromethyl)nicotinic acid. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]
-
Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. (2025, December 25). Retrieved January 6, 2026, from [Link]
-
4-(Trifluoromethyl)nicotinic acid. (n.d.). HANGZHOU HONGQIN PHARMTECH CO.,LTD. Retrieved January 6, 2026, from [Link]
-
Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. (2018, September 27). PubMed. Retrieved January 6, 2026, from [Link]
-
6-Trifluoromethylnicotinic acid (CAS 231291-22-8) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved January 6, 2026, from [Link]
-
The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. (2020, February 5). ResearchGate. Retrieved January 6, 2026, from [Link]
-
6 Hydroxy 4 trifluoromethyl nicotinic acid. (2025, September 29). mzCloud. Retrieved January 6, 2026, from [Link]
-
Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
-
Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
6-Fluoro-4-(trifluoromethyl)nicotinic acid | C7H3F4NO2 | CID 130950727. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. (2025, April 30). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved January 6, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 6-HYDROXY-4-(TRIFLUOROMETHYL)NICOTINIC ACID CAS#: [m.chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mzCloud – 6 Hydroxy 4 trifluoromethyl nicotinic acid [mzcloud.org]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. fishersci.com [fishersci.com]
